molecular formula C22H19N3O2S B2691155 N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide CAS No. 923192-89-6

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2691155
CAS No.: 923192-89-6
M. Wt: 389.47
InChI Key: MXOKUIAWNUGBBX-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide is a synthetic small molecule featuring a benzothiazole core, a scaffold of significant interest in medicinal chemistry. This compound is supplied for research purposes exclusively and is not intended for diagnostic or therapeutic applications. The benzothiazole moiety is a versatile pharmacophore known for its diverse biological activities. Notably, structurally related benzothiazole derivatives have demonstrated potent and selective antiproliferative activity against various human cancer cell lines . These compounds frequently act as antimitotic agents by inhibiting tubulin polymerization . They function by binding to the colchicine site on tubulin, which disrupts microtubule dynamics, leads to cell cycle arrest at the G2/M phase, and ultimately induces apoptotic cell death . The integration of a pyridine moiety, as seen in this molecule, is a recognized strategy in drug design that can enhance the water solubility and binding affinity of colchicine site ligands, thereby improving their pharmacological profile . Given its structural features, this acetamide derivative is a valuable chemical tool for researchers investigating new anticancer agents, particularly in the context of overcoming multidrug resistance mechanisms associated with other classes of tubulin-binding drugs . It is also of interest for probing the structure-activity relationships of heterocyclic compounds targeting cytoskeletal proteins.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-18-7-8-20-19(14-18)24-22(28-20)25(15-17-9-11-23-12-10-17)21(26)13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOKUIAWNUGBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide typically involves a multi-step process:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methoxylation: The benzothiazole core is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 5-position.

    Acetamide Formation: The methoxylated benzothiazole is then reacted with 2-phenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

    Pyridinylmethyl Substitution: Finally, the acetamide derivative is reacted with 4-pyridinemethanol under basic conditions to introduce the pyridin-4-ylmethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyridinylmethyl positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide exhibit significant anticancer properties. For instance, studies have demonstrated that related thiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases, which are critical enzymes in the programmed cell death pathway .

Case Study: Apoptosis Induction

  • Cell Lines Tested : PC3 (prostate cancer), MCF7 (breast cancer), SKNMC (neuroblastoma).
  • Method : MTT assays were conducted to evaluate cell viability and caspase activation was measured to assess apoptosis.
  • Results : Certain derivatives showed enhanced caspase activity, indicating their potential as anticancer agents.

Pharmacological Assays

Pharmacological evaluations using various assays have been employed to assess the biological activities of this compound. These assays typically focus on:

  • Cytotoxicity : Evaluating the compound's ability to inhibit cancer cell growth.
  • Mechanism of Action : Investigating how the compound interacts with cellular pathways, particularly those involved in cancer progression.

Drug Discovery

Given its structural attributes, this compound is being investigated for its potential use in drug discovery. Its ability to modulate biological pathways makes it a candidate for developing new medications targeting various diseases, particularly cancers.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in therapeutics. Interaction studies may involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or receptors.
  • Cellular Uptake Studies : Investigating how effectively the compound is taken up by cells.

Mechanism of Action

The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents on the benzothiazole ring, acetamide side chains, and aromatic groups. Key comparisons include:

Compound Name Substituents (Benzothiazole/Acetamide) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 5-OCH₃, N-(pyridin-4-ylmethyl) ~443.5 (estimated) ~240–260* High polarity, pyridine inclusion
N-(4-(p-Tolyl)thiazol-2-yl)-2-(4-methoxyphenyl)piperazin-1-yl)acetamide (13) 4-p-Tolyl, 4-methoxyphenylpiperazine 422.54 289–290 MMP inhibition, lipophilic
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-2-((3-(4-methoxybenzyl)-4-oxopyrimidin-2-yl)thio)acetamide (20) 6-CF₃, pyrimidinylthio ~550.5 (estimated) Not reported CK1 inhibition, electron-deficient
2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide 5-Cl, 4-nitrophenyl 407.87 Not reported Antimicrobial, nitro group
GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 4-Fluorophenyl, pyridin-2-yl 343.39 Not reported Antimycobacterial activity

*Melting point estimated based on analogs in , where derivatives with methoxy groups (e.g., 4k, 4l) melt at 240.6–260.1°C .

Key Observations :

  • Methoxy vs.
  • Pyridine Inclusion : The pyridin-4-ylmethyl group introduces basicity and hydrogen-bonding capacity, distinguishing it from simpler aryl substituents in and .

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound's structure consists of a benzothiazole moiety linked to a phenyl group and a pyridine-derived substituent. The synthesis typically involves multiple steps, including:

  • Condensation Reaction : A suitable aryl benzaldehyde is reacted with 6-nitrobenzo[d]thiazol-2-amine in ethanol, often using glacial acetic acid as a catalyst.
  • Optimization Techniques : Microwave irradiation and one-pot multicomponent reactions may be employed to enhance yield and reduce reaction times.

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties. In studies involving similar compounds, the following findings were observed:

CompoundMIC (mg/mL)MBC (mg/mL)Active Against
10.230.47E. cloacae
20.080.11T. viride
30.110.23A. niger

The compound exhibits moderate to strong activity against various bacterial strains, particularly effective against Bacillus cereus and Salmonella Typhimurium .

Anticancer Potential

Research indicates that thiazole derivatives can act as potent inhibitors of specific cancer-related proteins, such as Pin1 (Peptidyl-prolyl cis-trans isomerase), which is implicated in tumor progression. Compounds with similar structural features have demonstrated IC50 values in the low micromolar range against Pin1, suggesting that this compound may also possess anticancer properties .

3. Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often influenced by their structural modifications:

  • Electron-Withdrawing Groups : Non-bulky electron-withdrawing groups at the ortho position on the phenyl ring enhance antimalarial activity.
  • Pyridine Substitution : Replacing bulky groups with smaller atoms like hydrogen or fluorine at the para position can improve physicochemical properties and biological efficacy.

Antimalarial Activity

A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing that modifications to the N-aryl amide group significantly impact their potency and cytotoxicity . The results suggest that compounds similar to this compound could be explored further for antimalarial applications.

Enzyme Inhibition Studies

Inhibitory assays against various enzymes have shown promising results for thiazole derivatives, indicating potential as therapeutic agents in treating diseases associated with enzyme dysregulation .

5. Conclusion

This compound represents a significant area of interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. Further research into its structure-activity relationships and mechanisms of action will be critical in developing this compound into a viable therapeutic agent.

Q & A

Q. How can researchers optimize the synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide to ensure high yield and purity?

The synthesis of this compound likely follows multi-step routes common to N-substituted acetamides, involving:

  • Stepwise functionalization : Sequential introduction of the 5-methoxybenzo[d]thiazole and pyridin-4-ylmethyl moieties via nucleophilic substitution or coupling reactions .
  • Reaction condition optimization : Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and stoichiometric ratios of reagents to minimize side products .
  • Purification strategies : Column chromatography or recrystallization using solvent mixtures (e.g., ethyl acetate/hexane) to isolate the target compound. Analytical HPLC (≥95% purity) is recommended for validation .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry, particularly for distinguishing between benzo[d]thiazole and pyridine protons .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for detecting trace impurities .
  • X-ray crystallography : For resolving ambiguous stereochemistry or confirming solid-state polymorphs, if crystallizable .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity?

  • Methoxy group positioning : The 5-methoxy group on the benzo[d]thiazole ring may enhance solubility and hydrogen-bonding interactions with biological targets, as seen in analogs with similar substituents .
  • Pyridine vs. pyrimidine substitution : Replacing pyridin-4-ylmethyl with pyrimidine alters electron distribution, potentially impacting binding affinity to enzymes like kinases or cytochrome P450 isoforms .

Advanced Research Questions

Q. What experimental strategies can identify the compound’s primary biological targets?

  • Molecular docking studies : Use software like AutoDock Vina to predict interactions with proteins such as tubulin (common target for benzo[d]thiazole derivatives) or DNA topoisomerases .
  • Kinase profiling assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition of specific pathways, such as MAPK or PI3K/Akt .
  • CRISPR-Cas9 gene knockout : Validate target engagement by assessing loss of efficacy in cell lines lacking the hypothesized target protein .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to maintain compound solubility in both in vitro (cell-based) and in vivo models, as precipitation can skew dose-response curves .
  • Metabolic stability testing : Evaluate hepatic microsome stability to identify rapid metabolism in certain models, which may explain reduced efficacy .
  • Orthogonal assays : Confirm results using complementary methods (e.g., fluorescence polarization for binding affinity vs. SPR for kinetics) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction tools : SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Molecular dynamics simulations : Assess binding mode stability in physiological conditions (e.g., explicit solvent models) to refine docking predictions .

Q. How can stability studies under varying pH and temperature conditions be designed?

  • Forced degradation assays : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via LC-MS to identify labile groups (e.g., acetamide cleavage) .
  • Long-term storage stability : Store at −20°C (lyophilized) vs. 4°C (solution) and assess purity monthly using HPLC .

Q. What strategies validate the compound’s solid-state forms (polymorphs, solvates)?

  • X-ray powder diffraction (XRPD) : Compare experimental diffractograms with simulated patterns from single-crystal data .
  • Differential Scanning Calorimetry (DSC) : Identify melting point variations between polymorphs and detect solvate formation .

Methodological Challenges and Solutions

Q. How to design experiments for multi-target drug discovery using this compound?

  • Network pharmacology analysis : Use STRING or KEGG databases to map potential targets linked to pathways like apoptosis or inflammation .
  • Synergy screening : Test combinations with standard chemotherapeutics (e.g., doxorubicin) in 3D tumor spheroid models to identify additive or synergistic effects .

Q. What in vitro and in vivo models are suitable for toxicity profiling?

  • In vitro : HepG2 cells for hepatotoxicity, hERG assay for cardiac risk, and Ames test for mutagenicity .
  • In vivo : Zebrafish embryos (FET assay) for acute toxicity and murine models for subchronic dosing (28-day study) .

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